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Compound of Interest

Compound Name: SW044248

Cat. No.: B15584799 Get Quote

Disclaimer: As of the latest available data, "SW044248" does not correspond to a publicly

documented compound. The following application notes and protocols are presented for a

hypothetical Lats-family kinase (LATS1/2) inhibitor, herein referred to as SW044248, based on

established methodologies for evaluating compounds targeting the Hippo signaling pathway.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell

proliferation.[1] Its dysregulation is frequently implicated in various cancers, making it a

compelling target for therapeutic intervention.[2] The core of the pathway consists of a kinase

cascade where LATS1 and LATS2 (LATS1/2) act as the primary negative regulators of the

transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ.[3] When the

Hippo pathway is active, LATS1/2 phosphorylate YAP/TAZ, leading to their cytoplasmic

retention and subsequent degradation.[1][4] In many tumors, the Hippo pathway is inactivated,

allowing unphosphorylated YAP/TAZ to translocate to the nucleus, bind with TEAD transcription

factors, and drive the expression of genes that promote proliferation and inhibit apoptosis.[1][2]

SW044248 is a potent, ATP-competitive small molecule inhibitor of LATS1/2 kinases. By

inhibiting LATS, SW044248 is designed to decrease YAP/TAZ phosphorylation, thereby

promoting their nuclear activity. This mechanism may be leveraged to induce proliferation in

regenerative medicine contexts or exploited in specific cancer types where YAP/TAZ activity
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has a tumor-suppressive role. These notes provide a comprehensive guide for the preclinical

evaluation of SW044248.

Mechanism of Action

SW044248 directly inhibits the kinase activity of LATS1 and LATS2. This prevents the

phosphorylation of YAP at key serine residues, most notably Serine 127 (S127), which is

crucial for 14-3-3 protein binding and cytoplasmic sequestration.[4] The inhibition of LATS-

mediated phosphorylation allows YAP/TAZ to remain in their active, unphosphorylated state

and translocate into the nucleus. Nuclear YAP/TAZ then associate with TEAD family

transcription factors to initiate the transcription of target genes, such as CTGF and CYR61,

which are involved in cell proliferation and tissue growth.[1]
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Caption: Proposed mechanism of action for SW044248 in the Hippo pathway.

Experimental Protocols & Data Presentation
Biochemical Assay: In Vitro LATS Kinase Activity
This protocol is designed to quantify the direct inhibitory effect of SW044248 on LATS1 and

LATS2 kinase activity.

Protocol:
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Reagents: Recombinant human LATS1/LATS2 kinase, YAP peptide substrate (or full-length

protein), ATP, kinase assay buffer, SW044248 compound dilutions.

Procedure:

Prepare a reaction mixture containing kinase buffer, LATS1 or LATS2 kinase, and the YAP

substrate.

Add SW044248 at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control

(DMSO) to the reaction wells.

Initiate the kinase reaction by adding ATP.

Incubate for 30-60 minutes at 30°C.

Terminate the reaction and quantify the amount of phosphorylated substrate using a

suitable method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP

production.

Data Analysis:

Calculate the percentage of inhibition for each concentration of SW044248 relative to the

vehicle control.

Plot the percent inhibition against the log concentration of SW044248 and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for SW044248

Target Kinase SW044248 IC50 (nM)

LATS1 15.2

| LATS2 | 21.8 |

Cell-Based Assays
These assays confirm the mechanism of action of SW044248 in a cellular context.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.1. Western Blot for YAP Phosphorylation

This protocol assesses the phosphorylation status of YAP at S127, a direct target of LATS

kinases.

Protocol:

Cell Culture: Plate cells (e.g., MCF10A or HEK293A) and grow to approximately 80%

confluency.

Treatment: Treat cells with increasing concentrations of SW044248 (e.g., 10 nM to 10 µM) or

vehicle control for 2-4 hours.

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Quantification: Determine protein concentration using a BCA assay.

Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE

gel and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies overnight at 4°C (e.g., anti-pYAP S127, anti-total YAP,

anti-LATS1, anti-GAPDH).

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and

quantify band intensity using densitometry software.

Table 2: Hypothetical Densitometry Analysis of pYAP (S127) Levels
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SW044248 Conc.
pYAP/Total YAP Ratio (Normalized to
Vehicle)

Vehicle (DMSO) 1.00

100 nM 0.65

1 µM 0.21

| 10 µM | 0.05 |

2.2. Immunofluorescence for YAP/TAZ Nuclear Translocation

This protocol visualizes the subcellular localization of YAP/TAZ following treatment with

SW044248.
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Caption: Experimental workflow for YAP/TAZ immunofluorescence staining.
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Protocol:

Cell Culture: Seed MCF10A cells on glass coverslips in a 24-well plate.

Treatment: Treat cells with SW044248 (e.g., 1 µM) or vehicle for 4 hours.

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA), then permeabilize

with 0.25% Triton X-100 in PBS.

Staining:

Block with 1% BSA in PBST.

Incubate with anti-YAP primary antibody overnight.

Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody.

Counterstain nuclei with DAPI.

Imaging: Mount coverslips and acquire images using a confocal or high-content imaging

system.

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for YAP. An

increased ratio indicates nuclear translocation.

Table 3: Hypothetical YAP Nuclear Localization Data

Treatment (4h)
Nuclear/Cytoplasmic YAP Intensity Ratio
(Mean ± SD)

Vehicle (DMSO) 0.8 ± 0.2

| SW044248 (1 µM) | 3.5 ± 0.6 |

2.3. Cell Proliferation Assay

This assay measures the impact of YAP/TAZ activation by SW044248 on cell growth.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/product/b15584799?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584799?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate.

Treatment: After 24 hours, treat cells with a serial dilution of SW044248.

Incubation: Incubate for 72 hours.

Quantification: Measure cell viability/proliferation using a suitable reagent such as CellTiter-

Glo® (Promega) or by staining with crystal violet.

Analysis: Normalize data to vehicle-treated cells and calculate the EC50 value for

proliferation.

Table 4: Hypothetical Proliferation EC50 Data for SW044248

Cell Line SW044248 Proliferation EC50 (µM)

MCF10A 1.2

| NIH-3T3 | 0.9 |

In Vivo Preclinical Studies
In vivo studies are essential to evaluate the efficacy, safety, and pharmacodynamic properties

of SW044248. All animal studies must adhere to institutional and national guidelines for animal

care and use, such as the ARRIVE guidelines.[5][6]

3.1. Mouse Tumor Xenograft Model

This protocol outlines a study to assess the anti-tumor activity of SW044248.

Protocol:

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

Tumor Implantation: Subcutaneously implant a suitable cancer cell line (e.g., MDA-MB-231,

where YAP/TAZ activation is linked to proliferation[2]) into the flank of each mouse.
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Study Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into

treatment groups (e.g., Vehicle control, SW044248 at multiple dose levels).

Dosing: Administer SW044248 or vehicle via the determined route (e.g., oral gavage) daily

for 21-28 days.

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body

weight as a measure of toxicity.

Endpoint: At the end of the study, euthanize animals and harvest tumors for

pharmacodynamic analysis.

Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the

vehicle control.

3.2. Pharmacodynamic (PD) Biomarker Analysis

This protocol assesses target engagement in tumor tissue.
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Caption: Workflow for in vivo pharmacodynamic (PD) biomarker analysis.

Protocol:

Sample Collection: Collect tumors at a specified time point after the final dose (e.g., 4 hours).

Western Blot: Process a portion of the tumor as described in Protocol 2.1 to analyze pYAP

and total YAP levels.

Immunohistochemistry (IHC):
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Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

Section the tissue and perform IHC staining for YAP to assess nuclear localization.

Stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-

3) to correlate target engagement with biological effect.

Analysis: Quantify the percentage of YAP-positive nuclei and Ki-67 positive cells in each

treatment group.

Table 5: Hypothetical In Vivo Pharmacodynamic and Efficacy Data

Treatment Group
pYAP/Total YAP Ratio
(Tumor Lysate)

% Tumor Growth Inhibition
(TGI)

Vehicle 1.00 0%

SW044248 (10 mg/kg) 0.45 35%

| SW044248 (30 mg/kg) | 0.15 | 68% |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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